Regioisomer Spacing: β- vs. α-Amino Ester
In Ethyl 3-[(oxetan-3-yl)amino]propanoate, the amino group is located on the β‑carbon of the propanoate chain, placing the nucleophilic amine two methylene units from the ester carbonyl. In contrast, the regioisomer Ethyl 2-[(oxetan-3-yl)amino]propanoate (CAS 1512660‑12‑6) places the amine on the α‑carbon, directly adjacent to the ester [1]. This one‑carbon shift alters the distance between the hydrogen‑bond donor (NH) and acceptor (C=O) groups, which is critical for mimicking natural peptide backbone spacing in peptidomimetic applications. The β‑isomer provides a Cβ–N bond geometry that more closely approximates the β‑amino acid motif found in β‑alanine, a validated scaffold in medicinal chemistry, whereas the α‑isomer presents a sterically more hindered amine with different conformational preferences [2].
| Evidence Dimension | Distance between ester carbonyl and secondary amine (number of intervening CH₂ groups) |
|---|---|
| Target Compound Data | 2 intervening methylene groups (β‑amino ester motif) |
| Comparator Or Baseline | Ethyl 2-[(oxetan-3-yl)amino]propanoate: 1 intervening methylene group (α‑amino ester motif) |
| Quantified Difference | 1 additional methylene spacer; equivalent to ~1.3–1.5 Å increase in N–C(=O) distance |
| Conditions | Structural comparison based on SMILES and 2D connectivity; no experimental conformational data available for direct comparison. |
Why This Matters
The longer spacer in the β‑isomer provides a different H‑bond donor/acceptor distance that is essential for mimicking β‑alanine or β‑amino acid residues in peptide and peptidomimetic libraries.
- [1] American Elements. (2022). CAS 1512660‑12‑6: Methyl 2-(oxetan-3-ylamino)propanoate. Retrieved from https://www.americanelements.com/cas-1512660-12-6.html View Source
- [2] Scholarmate. (2015). Design and synthesis of novel oxetane β³‑amino acids and α,β‑peptides. Retrieved from https://www.scholarmate.com/ View Source
